

Application Note: Analysis of Vanitrope using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name:	Vanitrope
Cat. No.:	B1336136

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Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of **Vanitrope** (Propenyl Guaethol) using Gas Chromatography-Mass Spectrometry (GC-MS). **Vanitrope**, a synthetic aroma chemical with a potent vanilla-like scent, is a subject of interest in the flavor, fragrance, and pharmaceutical industries.^[1] The protocol outlined below provides a robust framework for the separation, identification, and quantification of **Vanitrope**, ensuring high sensitivity and selectivity. This document includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Vanitrope, chemically known as 2-ethoxy-5-(1-propenyl)phenol, is a synthetic compound widely used for its intense sweet and vanilla-like aroma with woody and spicy undertones.^[1] Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .^[1] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing **Vanitrope**. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification.^[1] This application note presents a detailed protocol for the GC-MS analysis of **Vanitrope**, suitable for implementation in research and quality control laboratories.

Experimental Protocol

Materials and Reagents

- **Vanitrope** analytical standard: (CAS 94-86-0), >98.0% purity[1]
- Solvent: High-purity methanol or ethyl acetate (GC grade)
- Carrier Gas: Helium (99.999% purity)
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of **Vanitrope** standard in 10 mL of solvent to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the chosen solvent.

Sample Preparation

For the analysis of **Vanitrope** in a product matrix, a suitable extraction method should be employed. A generic liquid-liquid extraction is described below.

- Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
- Add 5 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant (ethyl acetate layer) to a clean vial.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for GC-MS analysis.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent

- GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
- Injector: Split/splitless inlet
- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Scan Range: m/z 40-450
- Solvent Delay: 3 minutes

Data Presentation

Quantitative analysis of **Vanitrope** should be performed by constructing a calibration curve from the analysis of standard solutions. The peak area of the characteristic quantifier ion is plotted against the concentration.

Table 1: Representative Quantitative Data for **Vanitrope** Analysis

Parameter	Value
Retention Time (min)	~12.5
Quantifier Ion (m/z)	178
Qualifier Ion 1 (m/z)	149
Qualifier Ion 2 (m/z)	131
Linearity Range ($\mu\text{g/mL}$)	0.1 - 100
Correlation Coefficient (r^2)	>0.995
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.05
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	0.15

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Results and Discussion

A typical GC-MS analysis of a **Vanitrope** standard will yield a single, sharp chromatographic peak at the characteristic retention time. The identity of the peak is confirmed by its mass spectrum.

Mass Spectrum and Fragmentation Pattern

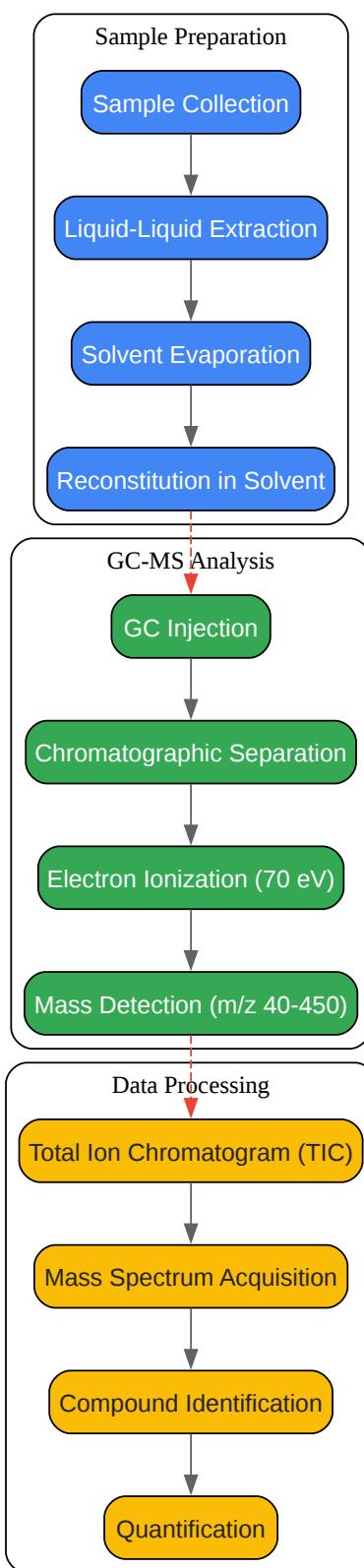
The electron ionization mass spectrum of **Vanitrope** is characterized by a prominent molecular ion peak $[\text{M}]^+$ at m/z 178.^[2] The fragmentation pattern provides structural information and can be used for definitive identification. Key fragment ions and their proposed structures are detailed below.

Table 2: Major Fragment Ions of **Vanitrope** in EI-MS

m/z	Proposed Fragment
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^+$ (Molecular Ion)
163	$[\text{M} - \text{CH}_3]^+$
150	$[\text{M} - \text{C}_2\text{H}_4]^+$
149	$[\text{M} - \text{C}_2\text{H}_5]^+$
131	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$
121	$[\text{C}_8\text{H}_9\text{O}]^+$

Note: The fragmentation pattern is proposed based on the chemical structure of **Vanitrope** and general principles of mass spectrometry.

Visualizations



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Caption: Workflow for the GC-MS analysis of **Vanitrope**.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of **Vanitrope**. The detailed protocol for sample preparation, instrument conditions, and data analysis can be readily adopted by researchers and quality control analysts. The provided information on the characteristic retention time and mass spectral fragmentation pattern will aid in the confident identification and quantification of **Vanitrope** in various sample matrices.

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References

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- 2. Propenyl Guaethol | C11H14O2 | CID 5354280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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